4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a specialized chemical compound that has garnered attention in scientific research and development. This compound is characterized by its unique structure, which includes a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. Its versatility makes it a valuable asset in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxycyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxycyclopentyl halide reacts with the brominated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interaction of pyrazole derivatives with biological targets.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the methoxycyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-N-(2-methoxycyclopentyl)-1H-pyrrole-2-carboxamide
- 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrrole
Uniqueness
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14BrN3O |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12) |
InChI Key |
GWHBKKVTZOOMQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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